molecular formula C6H4BClF3NO2 B2415152 [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid CAS No. 2096336-32-0

[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid

Cat. No.: B2415152
CAS No.: 2096336-32-0
M. Wt: 225.36
InChI Key: GSOLWICWOIAQAW-UHFFFAOYSA-N
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Description

[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid: is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with chlorine and trifluoromethyl groups. It is widely used as a building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, often serving as key intermediates in the synthesis of active pharmaceutical ingredients .

Mode of Action

The compound is a boronic acid derivative, which is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transmetalation of the boronic acid group to a palladium catalyst, followed by a coupling reaction with an electrophilic organic group . The trifluoromethyl group on the pyridine ring may enhance the compound’s reactivity and selectivity in these reactions .

Biochemical Pathways

The sm cross-coupling reaction, in which this compound can participate, is a key step in the synthesis of many biologically active compounds . Therefore, it can be inferred that the compound may indirectly influence various biochemical pathways through its role in the synthesis of active pharmaceutical ingredients .

Pharmacokinetics

The presence of the trifluoromethyl group is known to influence the pharmacokinetic properties of pharmaceutical compounds, often enhancing their metabolic stability and lipophilicity .

Result of Action

Compounds containing the trifluoromethylpyridine moiety have been used in the synthesis of various agrochemicals and pharmaceuticals, suggesting that this compound may contribute to the biological activities of these products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction, in which this compound participates, is known to be influenced by various reaction conditions . Additionally, the compound should be kept away from sources of ignition and measures should be taken to prevent the build-up of electrostatic charge .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 6-chloro-5-(trifluoromethyl)pyridine with an organolithium reagent, such as n-butyllithium, to form the corresponding organolithium intermediate. This intermediate is then treated with a boron source, such as trimethyl borate, to yield the desired boronic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry: [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid is extensively used in the synthesis of complex organic molecules through cross-coupling reactions. It serves as a versatile building block for the construction of various functionalized compounds .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of pharmaceuticals, particularly in the design of kinase inhibitors and other bioactive molecules.

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its ability to form stable carbon-boron bonds makes it a valuable intermediate in the production of crop protection agents .

Comparison with Similar Compounds

Uniqueness: [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring. These substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in the synthesis of complex molecules. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the biological activity and stability of the resulting compounds .

Properties

IUPAC Name

[6-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOLWICWOIAQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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